molecular formula C15H33N B147544 Tripentylamine CAS No. 621-77-2

Tripentylamine

Cat. No. B147544
CAS RN: 621-77-2
M. Wt: 227.43 g/mol
InChI Key: OOHAUGDGCWURIT-UHFFFAOYSA-N
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Description

Tripentylamine is not directly discussed in the provided papers; however, triphenylamine, a related compound, is extensively studied. Triphenylamine is a molecule that consists of an amine group attached to three phenyl groups. It serves as a core structure for various derivatives and has been the subject of numerous studies due to its interesting photophysical, electrochemical, and electrochromic properties .

Synthesis Analysis

The synthesis of triphenylamine derivatives involves various chemical reactions. For instance, a triphenylamine-containing aromatic diamine was synthesized through an amination reaction followed by the reduction of the dinitro intermediate . Multiarmed nonlinear optical molecules with triphenylamine as a core were synthesized, showcasing the versatility of triphenylamine in forming complex structures . Dendritic two-photon absorbing chromophores containing triphenylamine moieties were also synthesized using a convergent synthetic strategy . These examples demonstrate the synthetic adaptability of triphenylamine and its derivatives.

Molecular Structure Analysis

The molecular structure of triphenylamine has been investigated using electron diffraction, revealing a nonplanar geometry with C3 symmetry . The bond lengths and angles were determined, providing insight into the molecular conformation that influences the compound's properties. The rigidity of the molecular structure can be enhanced by bridging methylene units, leading to increased two-photon absorption performance .

Chemical Reactions Analysis

Triphenylamine and its derivatives undergo various chemical reactions, including electrochemical oxidation. Amino-substituted triphenylamine derivatives exhibit different electrochemical behaviors and spectral characteristics, which are influenced by the solvent and molecular structure . The electrochemical properties of these compounds are crucial for their applications in electronic devices.

Physical and Chemical Properties Analysis

The physical and chemical properties of triphenylamine derivatives are diverse and application-driven. For example, aromatic poly(amine-imide)s with pendent triphenylamine units display good solubility, thermal stability, and mechanical properties, making them suitable for film applications . The photophysical properties, such as two-photon absorption and photorefraction, are significant for nonlinear optical applications . The pH sensitivity of a triphenylamine-based chemosensor was demonstrated, with potential for proton detection . Additionally, the synthesis of a tripyridylamine (TPA) congener with a phosphorus apical donor showed the importance of ligand flexibility in coordination chemistry .

Scientific Research Applications

Electrochromic Derivatives and Polymers

Tripentylamine-containing electrochromic materials demonstrate significant color changes through electrochemically induced redox reactions. These materials are used in low energy-consumption displays, light-adapting mirrors in vehicles, and smart window applications. The research in this field has grown exponentially, focusing on synthetic approaches and potential applications (Yen & Liou, 2018).

Isolation of Technetium

Tripentylamine complexes have been studied for the selective removal of Technetium-99 from other isotopes using C18 silica solid-phase extraction columns. This method achieves a clean separation of Technetium from contaminants, offering an alternative to solvent extraction methods (Warwick, Croudace, & Howard, 2000).

Optoelectronic Applications

Triphenylamine-based materials, closely related to tripentylamine, have been developed for various optoelectronic applications, such as electrochromic, electrofluorochromic, and polymeric memory devices. These materials exhibit notable optical and electrical properties, useful in data storage, displays, and flexible electronics (Yen & Liou, 2019).

Organic Light Emitting Diodes (OLEDs)

Studies on triphenylamine derivatives, which are structurally similar to tripentylamine, have revealed their importance as hole transporting materials in OLED devices. The electronic structures and ionization potentials of these compounds correlate with their performance in OLEDs (Pan et al., 2006).

Propellant Stabilization

Tripentylamine was historically used as a stabilizer for nitrocellulose-based propellants, demonstrating good chemical stability. It was notably used for the first time in France in 1937 for this purpose (Wilker et al., 2007).

Reaction with Pd/γ-Al2O3

Research has investigated the reactions of tripentylamine over Pd/γ-Al2O3, focusing on its disproportionation and hydrogenolysis. These reactions are relevant in the context of catalysis and chemical synthesis (Sivasankar & Prins, 2006).

Electrochemical Oxidation

Amino-substituted triphenylamine derivatives, including tripentylamine, have been studied for their electrochemical and spectral characteristics. The focus has been on understanding their electrochemical oxidation and the stability of the resulting products (Chiu et al., 2005).

Dye-Sensitized Solar Cells

Tripentylamine derivatives have been utilized in the synthesis of organic dyes for dye-sensitized solar cells. These studies aim to optimize the electronic nature of these compounds for improved solar cell performance (Zhang et al., 2012).

Two-Photon Cross-Sections

Research on triphenylamine derivatives has demonstrated their large two-photon cross-sections, which are significant for a range of wavelengths. These properties are crucial in fields like photonics and optical materials (Yang et al., 2004).

Electrochemiluminescence

Tripentylamine has been explored as a coreactant in luminol electrochemiluminescence, offering high stability and sensitivity. This development has potential applications in diagnostic and analytical fields (Hanif et al., 2016).

Safety And Hazards

Tripentylamine is a flammable liquid and can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated, and vapors may form explosive mixtures with air . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

N,N-dipentylpentan-1-amine
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InChI

InChI=1S/C15H33N/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3
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InChI Key

OOHAUGDGCWURIT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCN(CCCCC)CCCCC
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Molecular Formula

C15H33N
Record name TRI-N-AMYLAMINE
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DSSTOX Substance ID

DTXSID0026177
Record name Tripentylamine
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Molecular Weight

227.43 g/mol
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Physical Description

Tri-n-amylamine is a clear colorless to yellow liquid with an amine odor. Flash point 215 °F. Density 0.80 g / cm3., Colorless to yellow liquid with an amine odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS]
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Boiling Point

464 to 473 °F at 760 mmHg (NTP, 1992)
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Flash Point

215 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
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Density

0.7907 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

7.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

7 mmHg at 79 °F (NTP, 1992), 1.0 [mmHg]
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Product Name

Triamylamine

CAS RN

621-77-2
Record name TRI-N-AMYLAMINE
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Record name Tripentylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tripropylamine C9H21N C15H33N Tripentylamine (HMSD1111, LB3736JH) … Heat of Mixing and Solution of Tripropylamine C9H21N C15H33N …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of N,N0Dimethyldodecylamine C14H31N C15H33N Tripentylamine (HMSD1111, LB3742JH) … Heat of Mixing and Solution of N,N0Dimethyldodecylamine …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tributylamine C12H27N C15H33N Tripentylamine (HMSD1111, LB3741JH) … Heat of Mixing and Solution of Tributylamine C12H27N C15H33N …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2011 - Springer
Heat of Mixing and Solution of Triethylamine C6H15N + C15H33N Tripentylamine (HMSD1111, LB3739_H) … Heat of Mixing and Solution of Triethylamine C6H15N + C15H33N …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tripentylamine C15H33N C18H39N Trihexylamine (HMSD1111, LB3727JH) … Heat of Mixing and Solution of Tripentylamine C15H33N C18H39N …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tripentylamine C15H33N C24H51N Trioctylamine (HMSD1111, LB3728JH) … Heat of Mixing and Solution of Tripentylamine C15H33N C24H51N …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tripentylamine C15H33N C36H75N Tridodecylamine (HMSD1111, LB3730JH) … Heat of Mixing and Solution of Tripentylamine C15H33N C36H75N …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tripentylamine C15H33N C15H33N Tris(30 methylbutyl)amine (HMSD1111, LB3726JH) … Heat of Mixing and Solution of Tripentylamine C15H33N …
Number of citations: 2 link.springer.com
PE Warwick, IW Croudace, AG Howard - Analytical chemistry, 2000 - ACS Publications
… The rate of uptake of the Tc−tripentylamine complex onto C 18 silica was determined by spiking a solution of 4% tripentylamine in 2 M sulfuric acid with a known amount of 99m Tc and …
Number of citations: 23 pubs.acs.org
A Onopchenko, JGD Schulz - The Journal of Organic Chemistry, 1973 - ACS Publications
… A solution of 1.001 g (4.41 mmol) of tripentylamine in 40 ml of ethanol was … µ (0.342 mmol) of tripentylamine in 3 ml of ieri-butyl alcohol was refluxed for 24 hr and worked up as in (a), …
Number of citations: 68 pubs.acs.org

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